6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one
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Overview
Description
6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromenones.
Scientific Research Applications
6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological functions.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks the chloro substituent.
6-chloro-4-methyl-2H-chromen-2-one: Lacks the methoxy substituent.
7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks both the chloro and methyl substituents.
Uniqueness
6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its utility in various scientific applications.
Properties
Molecular Formula |
C18H15ClO3 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C18H15ClO3/c1-11-3-5-13(6-4-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3 |
InChI Key |
NWTXJEZSYMDAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Origin of Product |
United States |
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